molecular formula C15H12IN3O5 B3726928 N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B3726928
M. Wt: 441.18 g/mol
InChI Key: OSZULVWSNVYORY-CAOOACKPSA-N
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Description

N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound with the molecular formula C15H12IN3O5

Properties

IUPAC Name

N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3O5/c16-11-5-6-13(20)10(7-11)8-17-18-15(21)9-24-14-4-2-1-3-12(14)19(22)23/h1-8,20H,9H2,(H,18,21)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZULVWSNVYORY-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=C(C=CC(=C2)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=C(C=CC(=C2)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxy-5-iodobenzaldehyde and 2-(2-nitrophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The iodine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique functional groups make it a candidate for studying biological interactions and developing bioactive molecules.

    Industry: It may be used in the synthesis of advanced materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide exerts its effects depends on its interaction with molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, respectively, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for various biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide
  • 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives

Uniqueness

N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to the presence of the iodine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. Additionally, the combination of hydroxyl and nitro groups provides a versatile platform for further chemical modifications and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
Reactant of Route 2
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N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

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